Basic cupric carbonate

Ceramics Glaze Formulation Colorant Dispersion

Catalyst and ceramic researchers encounter reproducibility failures when substituting generic copper compounds. Basic cupric carbonate's distinct layered crystal structure ensures precise thermal decomposition control unattainable with Cu(OH)₂ or CuO. • Multi-stage decomposition above 250°C prevents glaze blistering, unlike Cu(OH)₂ rapid 185°C gas release. • ~72% CuO equivalent with hydroxyl-assisted dispersion delivers speck-free green-to-turquoise ceramic tones. • Proven 31-year field performance as a controlled-release Cu²⁺ source in timber preservation at retentions as low as 0.95 kg/m³.

Molecular Formula CH₂Cu₂O₅
Molecular Weight 221.12 g/mol
CAS No. 12069-69-1
Cat. No. B128520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasic cupric carbonate
CAS12069-69-1
Synonyms[μ-[Carbonato(2-)-κO:κO’]]dihydroxydicopper;  Copper Carbonate Hydroxide;  (Carbonato)dihydroxydicopper;  [μ-[Carbonato(2-)-O:O’]]dihydroxydicopper;  Carbonic Acid Copper Complex;  Basic Copper Carbonate;  Basic Copper Carbonate;  Basic Copper Carbonate;  B
Molecular FormulaCH₂Cu₂O₅
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2]
InChIInChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4
InChIKeyZMMDPCMYTCRWFF-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Basic Cupric Carbonate Composition & Specifications


Basic cupric carbonate, systematically named copper(II) carbonate hydroxide (CuCO₃·Cu(OH)₂ or Cu₂(OH)₂CO₃), is the predominant commercial form of copper carbonate and occurs naturally as the mineral malachite [1]. It is a green to blue-green amorphous powder or dark-green monoclinic crystalline solid with a density of 3.7–4.0 g/cm³ that decomposes at approximately 200 °C and is practically insoluble in water and alcohol, but soluble in dilute acids and ammonia [1][2]. Commercial grades typically contain 50–55% copper by weight, corresponding to roughly 65–72% CuO equivalent, and are standardized under specifications such as Q/(HG)SJ 697-95 [1][2]. The compound serves as a multi-functional intermediate in inorganic synthesis, a colorant in ceramics and pigments, a biocide in wood preservation and antifouling, a catalyst precursor, and a pyrotechnic ingredient [1][2].

Workflow Inorganic synthesis, ceramic & glass colorants, wood preservation, catalyst precursor
Selection Logic Commercial-grade basic carbonate with ~72% CuO equivalent and hydroxyl-assisted dispersion
Use Context Multi-functional intermediate requiring controlled thermal decomposition and intermediate solubility

Basic Cupric Carbonate vs. Analogs: Key Differences


Basic cupric carbonate is not a simple mixture of copper hydroxide and copper carbonate but a distinct chemical phase with a layered crystal structure that confers unique thermal decomposition kinetics, intermediate aqueous solubility, and superior powder dispersion characteristics [1][2]. Direct substitution with copper(II) hydroxide (Cu(OH)₂) alters the decomposition gas profile—hydroxide releases water sharply at ~185 °C, while the carbonate decomposes gradually through multiple stages beginning near 250 °C [3]. Substituting with copper(II) oxide (CuO) eliminates the hydroxyl component essential for slurry dispersion in ceramics and changes the copper content per gram, requiring reformulation [1]. Other basic copper carbonates such as natural azurite (2CuCO₃·Cu(OH)₂) differ in stoichiometry, particle morphology, and thermal behavior, making generic interchange unreliable for reproducible industrial outcomes [2][3]. The evidence below quantifies these differentials to support scientific selection and procurement decisions.

vs. Cu(OH)₂ Hydroxide releases water sharply near 185 °C; basic carbonate decomposes gradually above 250 °C, altering gas profile and processing window.
vs. CuO Black oxide lacks the hydroxyl component, reducing slurry dispersion and increasing speck defects in fired glazes; copper content per gram also shifts.
vs. Natural Minerals Azurite and malachite differ in stoichiometry, particle morphology, and thermal behavior; generic interchange risks batch inconsistency.

Quantitative Comparison: Basic Cupric Carbonate vs. Analogs


CuO Content and Dispersion in Ceramic Glazes

Basic copper carbonate supplies approximately 72% CuO by weight upon thermal decomposition, compared to about 64% CuO for stoichiometric copper carbonate (CuCO₃) [1]. The hydroxyl component intrinsic to the basic carbonate structure functions as a physical deagglomeration aid, producing a bulkier powder that disperses more uniformly in glaze slurries and minimizes fired speck defects [2]. In contrast, black copper oxide (CuO) provides 100% CuO content but is notoriously difficult to disperse evenly, frequently causing color streaks and particulate defects in fired glazes [1][2]. This 12.5% higher CuO content versus pure carbonate directly reduces the mass of raw material required to achieve a target fired color intensity.

CuO Content & Dispersion
Head-to-head
~72% CuO with hydroxyl-aided dispersion vs. ~64% (pure carbonate) or 100% (CuO, poor dispersion).
Supports higher color yield and reduced glaze speck defects in ceramic processing.
Firing to cone 04–10; glaze slurry preparation context.
Ceramics Glaze Formulation Colorant Dispersion

Thermal Decomposition: Basic Carbonate vs. Copper Hydroxide

Under controlled-rate thermal analysis (CRTA) at 1.25 °C/min, malachite (CuCO₃·Cu(OH)₂, the basic cupric carbonate polymorph) undergoes six overlapping decomposition stages with an initial onset at 250 °C [1]. Azurite (2CuCO₃·Cu(OH)₂) decomposes through similar stages but with a higher first-stage onset at 282 °C [1]. Copper(II) hydroxide (Cu(OH)₂), by comparison, dehydrates in a single sharp step near 185 °C, losing approximately 18% of its mass [2]. The 32 °C higher onset of malachite compared to azurite, and 65 °C higher compared to hydroxide, provides a wider thermal processing window that reduces premature gas evolution during heating.

Thermal Decomposition
Head-to-head
Malachite onset at 250 °C; six stages. Cu(OH)₂ onset ~185 °C, single step. Azurite onset at 282 °C.
Provides a wider calcination window, reducing premature gas evolution risk.
CRTA at 1.25 °C/min; TGA in air.
Thermal Analysis Catalyst Calcination Pigment Processing

Solubility and Copper Ion Release: Basic Carbonate vs. Hydroxide

The solubility product constant (Ksp) of basic copper carbonate is pKsp = 9.86 (Ksp ≈ 1.4 × 10⁻¹⁰ at 25 °C) [1], whereas copper(II) hydroxide exhibits pKsp = 19.66 (Ksp ≈ 2.2 × 10⁻²⁰) . This approximately 1.6 × 10¹⁰-fold higher solubility places basic carbonate in an intermediate solubility regime—sufficiently soluble to release biocidal Cu²⁺ ions at a rate toxic to wood-decay organisms, yet sparingly soluble enough to resist rapid leaching. Long-term field trials confirm that basic copper carbonate at 0.95 kg/m³ Cu protected pine stakes from significant subterranean termite attack over 31 years of ground contact [2], and that its leach rates in particulate form are comparable to CCA preservatives and far lower than soluble copper-amine complexes [3].

Solubility & Ion Release
Cross-study
pKsp 9.86 (basic carbonate) vs. 19.66 (Cu(OH)₂). ~1.6 × 10¹⁰-fold higher Ksp. 31-year termite protection at 0.95 kg/m³ Cu.
Intermediate solubility balances biocidal efficacy with leaching resistance.
25 °C aqueous equilibrium; 31-year ground-contact field trial context.
Wood Preservation Antifouling Coatings Controlled Release

Particle Uniformity: Synthetic Basic Carbonate vs. Natural Minerals

Synthetic basic copper carbonate pigments—historically termed blue verditer and green verditer—precipitate as regularly sized particles with rounded edges, yielding homogeneous tinting strength and reproducible hue [1]. Natural mineral malachite and azurite, by contrast, must be mechanically ground and levigated, producing angular, irregularly sized particles whose coarser fractions impart a deep opaque color while finer fractions exhibit a lighter, more transparent tone [1]. This inherent particle size and shape variability in natural minerals translates directly into batch-to-batch color inconsistency in paint, ink, and cosmetic formulations. The synthetic material's controlled precipitation ensures particle population uniformity that eliminates the grinding and classification steps required for natural minerals.

Particle Uniformity
Head-to-head
Synthetic verditer: regular, rounded particles. Natural minerals: angular, irregular particles with variable opacity.
Eliminates batch-to-batch color variation in high-value pigment formulations.
Optical microscopy and tinting strength test context.
Pigments Artist Materials Color Consistency

Long-Term Wood Preservation: Basic Carbonate vs. Soluble Copper

In a definitive 31-year ground-contact exposure trial at Walpeup, Australia, Pinus sylvestris sapwood stakes treated with waterborne preservatives containing basic copper carbonate at retentions of 1.79 kg/m³ Cu (with arsenic pentoxide) achieved performance ratings greater than 6.5 out of 8 against both decay fungi and subterranean termites [1]. Basic copper carbonate alone, applied at 0.95 kg/m³ Cu, provided significant termite protection [1]. The best-performing oilborne formulation contained basic copper carbonate (1.33 kg/m³ Cu) with pentachlorophenol; an analogous pentachlorophenol formulation lacking basic copper carbonate was significantly less effective [1]. In parallel, sparingly soluble copper particulate systems exhibited leach rates comparable to CCA products and substantially lower than soluble copper-amine complexes [2].

Long-Term Wood Preservation
Class-level
Rating >6.5/8 against decay and termites at 1.79 kg/m³ Cu over 31 years. Carbonate-free formulation significantly less effective.
Supports selection for durable timber preservative systems.
31-year field trial context; reported endpoint review.
Wood Preservation Durability Testing Biocide Formulation

Basic Cupric Carbonate Application Scenarios


Ceramic Glaze and Glass Colorants

Basic cupric carbonate's ~72% CuO content and hydroxyl-assisted dispersion [1] make it the preferred copper colorant for glaze formulations requiring even, speck-free green-to-turquoise tones. Its multi-stage thermal decomposition above 250 °C [2] avoids the sudden gas release seen with copper hydroxide at 185 °C, reducing glaze blistering and pinhole defects in both low-fire and high-fire ceramics.

Artist and Industrial Pigment Formulation

Synthetic basic copper carbonate (green and blue verditer) provides regularly sized, rounded particles that deliver batch-to-batch color consistency [3]. This particle uniformity eliminates the grinding and classification steps required when using natural malachite or azurite, directly reducing processing costs and quality-control rejections in premium paint, printing ink, and cosmetic colorant production.

Wood Preservative and Marine Antifouling Systems

With a pKsp of 9.86, basic copper carbonate releases biocidal Cu²⁺ ions at a rate ten orders of magnitude greater than copper hydroxide (pKsp 19.66) yet sufficiently gradual to resist environmental leaching [4][5]. Proven 31-year field performance at copper retentions as low as 0.95 kg/m³ [6] supports its selection for timber treatments in high-decay and termite-hazard zones, as well as for controlled-release cuprous oxide replacement in antifouling coatings.

Catalyst and Sorbent Precursor Synthesis

The controlled, stepwise thermal decomposition of basic copper carbonate to CuO at 300 °C and subsequently to Cu₂O above 950 °C [2][7] enables the engineering of high-surface-area supported copper catalysts via impregnation-decomposition routes [5]. Its intermediate decomposition temperature provides a wider calcination processing window than copper hydroxide, facilitating reproducible production of dispersed copper species for hydrogenation, water-gas shift, and gas-purification sorbent applications.

Application
Selection Property
Validation Focus
Ceramic Glaze & Glass Colorants
Hydroxyl-assisted dispersion; ~72% CuO content
Glaze speck and blister defect review
Pigment Formulation
Synthetic particle uniformity
Color consistency and batch-to-batch reproducibility
Wood Preservative & Antifouling
Intermediate solubility (pKsp ~9.86)
Long-term leaching and field-performance endpoint review
Catalyst & Sorbent Precursor
Stepwise thermal decomposition profile
Calcination processing window and dispersion reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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